(2-Bromophenyl)(pyridin-3-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKBXZWMOEGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507885 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77744-06-0 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Heterocyclic Organic Chemistry
(2-Bromophenyl)(pyridin-3-yl)methanone is classified as a heterocyclic compound. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where at least one atom in the ring is not carbon. caymanchem.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, are called heteroatoms. The presence of a nitrogen atom in the pyridine (B92270) ring of this compound is what defines it as a heterocyclic compound.
This area of chemistry is of great importance because heterocyclic structures are found everywhere in nature and are central to the processes of life. More than half of all known chemical compounds are heterocyclic. researchgate.net They are the core structures of many pharmaceuticals, vitamins, and agrochemicals. researchgate.net Research in this field is constantly evolving, with a focus on developing new methods to synthesize these complex molecules and exploring their potential applications in medicine and materials science. researchgate.netajrconline.org
Significance of Pyridine and Ketone Scaffolds in Contemporary Chemical Research
The structure of (2-Bromophenyl)(pyridin-3-yl)methanone contains two highly significant functional groups, or "scaffolds": a pyridine (B92270) ring and a ketone. Both are considered "privileged scaffolds" in medicinal chemistry, meaning their frameworks are frequently found in biologically active compounds and approved drugs. mdpi.com
The pyridine scaffold is a six-membered ring containing one nitrogen atom. ajrconline.org It is a fundamental component in over 7,000 existing drugs and is found in many important natural products, including nicotine (B1678760) and vitamin B6. ajrconline.org The nitrogen atom in the pyridine ring can improve the solubility and bioavailability of a drug molecule, which are crucial properties for its effectiveness in the body. ajrconline.org Because of these favorable characteristics, pyridine and its derivatives are widely studied and used in the development of new drugs for a vast range of diseases, including cancer, epilepsy, and microbial infections. mdpi.comresearchgate.net
The ketone scaffold is characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) connected to two other carbon atoms. bldpharm.com This functional group is extremely versatile and serves as a key building block in organic synthesis. bldpharm.com Ketones are common in natural products and are essential intermediates in the creation of complex molecules, including many pharmaceuticals. bldpharm.com Their reactivity allows chemists to perform a wide variety of chemical transformations, making them indispensable in the synthesis of new medicines and materials. bldpharm.com
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Bromophenyl)(pyridin-3-yl)methanone, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.
The protons on the pyridine (B92270) ring are expected to appear in the most downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. The protons on the bromophenyl ring would resonate in the aromatic region (approximately δ 7.2-7.8 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) would arise from spin-spin interactions between adjacent protons, allowing for the precise assignment of each signal to its position on the rings.
Expected ¹H NMR Data Interpretation:
| Proton Position (Pyridine Ring) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H2' | Downfield (e.g., ~8.8) | Doublet (d) or singlet-like |
| H4' | Downfield (e.g., ~8.0) | Doublet of triplets (dt) |
| H5' | Mid-aromatic (e.g., ~7.5) | Doublet of doublets (dd) |
| H6' | Downfield (e.g., ~8.7) | Doublet of doublets (dd) |
| Proton Position (Phenyl Ring) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H3 | Aromatic region | Multiplet (m) |
| H4 | Aromatic region | Multiplet (m) |
| H5 | Aromatic region | Multiplet (m) |
Note: The table presents hypothetical, expected values for illustrative purposes.
The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. For this compound, twelve distinct signals are expected in the ¹³C NMR spectrum, corresponding to the twelve carbon atoms in the molecule.
The most downfield signal would be attributed to the carbonyl carbon (C=O), typically appearing in the δ 190-200 ppm range. The carbon atom attached to the bromine (C-Br) would show a signal in the aromatic region, but its exact shift is influenced by the halogen's inductive effects. The carbons of the pyridine ring would also resonate in the aromatic region, with those closest to the nitrogen atom appearing further downfield.
Expected ¹³C NMR Data Interpretation:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~194-196 |
| Pyridine Ring Carbons | ~123-155 |
| Bromophenyl Ring Carbons | ~118-140 |
Note: The table presents hypothetical, expected values for illustrative purposes.
Although specific 2D-NMR experimental data for this compound is not found in readily accessible literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for definitive structural assignment. ipb.pt
COSY would establish correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridine and bromophenyl rings.
HSQC would correlate each proton signal with the carbon atom to which it is directly attached, linking the ¹H and ¹³C assignments.
HMBC would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the bromophenyl ring, the carbonyl group, and the pyridine ring across the non-protonated quaternary carbons.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The molecular formula of this compound is C₁₂H₈BrNO.
In a standard mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. A key feature would be the presence of an isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would show two peaks of almost equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
|---|---|---|
| [C₁₂H₈⁷⁹BrNO]⁺ | 261 | Molecular ion with ⁷⁹Br |
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula C₁₂H₈BrNO. For example, the calculated exact mass for [C₁₂H₈⁷⁹BrNO+H]⁺ is 261.9862, and an experimental HRMS value matching this to within a few parts per million would serve as definitive proof of the formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum for this compound is not available, the key expected absorption bands can be predicted based on its structure.
The most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch, which is expected in the range of 1660-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (approximately 1400-1600 cm⁻¹), and the C-Br stretching vibration, which typically appears in the fingerprint region (below 700 cm⁻¹).
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Ketone C=O Stretch | 1660 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly documented, such an analysis would reveal critical structural parameters.
If a suitable single crystal were analyzed, the technique would determine:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry around the ketone linker.
Dihedral Angles: The twist angle (dihedral angle) between the planes of the pyridine and the bromophenyl rings, which is a key conformational feature.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like π-π stacking or halogen bonding that stabilize the solid-state structure. This information is crucial for understanding the material's physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the conjugated systems present in the molecule.
The structure of this compound contains two primary chromophores: the bromophenyl group and the pyridinyl group, connected by a carbonyl group. The electronic spectrum is expected to be complex, with multiple absorption bands corresponding to different electronic transitions. The key transitions anticipated for this molecule are:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in the shorter wavelength region of the UV spectrum. The aromatic rings (phenyl and pyridinyl) and the carbonyl group all contribute to these transitions.
n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group and the nitrogen of the pyridine ring) to a π* antibonding orbital. These transitions are characteristically of much lower intensity compared to π → π* transitions and appear at longer wavelengths.
The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground state of the n → π* transition, leading to a hypsochromic (blue) shift, while having a lesser effect on the π → π* transitions.
While specific experimental UV-Vis data for this compound is not widely available in the cited literature, data for a structurally related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, shows a maximum absorption (λmax) at 238 nm. It is important to note that the presence and position of the amino group and the different substitution pattern on the pyridine ring will significantly alter the electronic structure and thus the UV-Vis spectrum compared to the title compound.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Chromophore |
| π → π | 200 - 280 | High | Phenyl ring, Pyridinyl ring, Carbonyl group |
| n → π | > 280 | Low | Carbonyl group, Pyridine nitrogen |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures. The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For a compound of this nature, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of the compound is primarily governed by its hydrophobicity. The presence of the bromine atom and the aromatic rings contributes to its non-polar character, suggesting it will be well-retained on a C18 column. A UV detector is commonly employed for the detection of aromatic compounds like this ketone. While specific HPLC methods for this compound are not detailed in the provided search results, the synthesis of related compounds often involves HPLC for reaction monitoring and purity control. google.com For instance, a study on the impurity profiling of Brompheniramine Maleate utilized HPLC with a Varian C18 column and a mobile phase to quantify a structurally related impurity. nih.govnih.gov
Gas Chromatography (GC) can also be employed for the analysis of this compound, provided it has sufficient volatility and thermal stability. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase coated on the inside of a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The relatively high molecular weight of the compound suggests that a high-temperature column and appropriate temperature programming would be necessary.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of organic reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The position of the compound on the developed plate (Rf value) is dependent on its polarity. Visualization can be achieved under UV light due to the aromatic nature of the compound.
Table 2: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC (Reversed-Phase) | C18 or C8 silica gel | Acetonitrile/Water or Methanol/Water | UV-Vis (Diode Array Detector) | Purity assessment, Quantification |
| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Mass Spectrometry (MS), Flame Ionization (FID) | Purity assessment, Identification of volatile impurities |
| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light (254 nm) | Reaction monitoring, Preliminary purity check |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Properties
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. A typical study on (2-Bromophenyl)(pyridin-3-yl)methanone would involve optimizing its molecular geometry to find the most stable arrangement of its atoms.
From this optimized structure, a wealth of electronic properties can be calculated. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.
Atomic Charges: Calculations could determine the partial charge on each atom, offering a quantitative measure of the polarity of bonds within the molecule.
While no specific data exists for this compound, such an analysis would be foundational to understanding its intrinsic chemical nature.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for estimating the binding affinity and mode of interaction between a potential drug and its biological target.
If this compound were to be investigated as a potential inhibitor of a specific enzyme, for example, molecular docking simulations would be performed. The process involves:
Obtaining the 3D crystal structure of the target protein.
Placing the 3D structure of this compound into the active site of the protein.
Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex.
The results would be presented as a binding score (often in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds or hydrophobic contacts between the ligand and amino acid residues of the protein. Without published studies, the potential targets and binding efficacy of this specific compound remain unknown.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape (conformation) of a molecule is critical to its function. This compound has rotational freedom around the single bonds connecting the phenyl and pyridine (B92270) rings to the central carbonyl group. Conformational analysis would explore these rotations to map the molecule's potential energy surface.
This analysis identifies low-energy, stable conformers and the energy barriers between them. Understanding the preferred shape(s) of the molecule in different environments is essential, as only specific conformations may be able to bind to a receptor's active site. This data is currently unavailable for this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. Based on high-quality crystal structure data (which is not publicly available for this compound), this analysis partitions the space in the crystal among the molecules.
The analysis generates:
d_norm surfaces: These maps highlight regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, such as strong hydrogen bonds.
2D Fingerprint Plots: These plots summarize all the intermolecular interactions, providing a percentage contribution for each type of contact (e.g., H···H, C···H, O···H, Br···H). This allows for a quantitative comparison of the packing forces in different crystal structures.
For this compound, this analysis would reveal how the bromine atom and the pyridine nitrogen participate in stabilizing the crystal packing, but the necessary crystallographic data is lacking.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, a theoretical IR and Raman spectrum can be generated. This helps in assigning the peaks observed in experimental spectra to specific molecular motions (e.g., C=O stretch, C-Br stretch, ring vibrations).
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR data.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the absorption wavelengths (λ_max) in the UV-visible spectrum.
No such theoretical or experimental spectroscopic analyses have been published specifically for this compound.
Structure Activity Relationship Sar and Derivative Development
Design Principles for Modulating Biological Activity
In broader studies of related diaryl ketone and pyridine-containing compounds, it has been observed that the nature and position of substituents can significantly alter biological outcomes. For instance, in some classes of pyridine (B92270) derivatives, the introduction of halogen atoms has been associated with a decrease in certain biological activities, such as antiproliferative effects. nih.gov Conversely, in other scaffolds, halogen atoms are crucial for potent interactions with the target protein. Therefore, the design of new analogs of (2-Bromophenyl)(pyridin-3-yl)methanone requires a careful, target-dependent approach to modification.
Systematic Chemical Modification of the Bromophenyl Ring
The 2-bromophenyl moiety offers several avenues for systematic modification to explore the SAR. The bromine atom itself, located at the ortho position, plays a significant role in defining the conformational preference of the molecule due to its steric bulk and electronic properties.
Interactive Data Table: Hypothetical Modifications of the Bromophenyl Ring
| Compound ID | Modification | Rationale for Modification | Predicted Impact on Activity |
| A-1 | H (unsubstituted phenyl) | Baseline compound to assess the effect of the bromine atom. | May decrease potency if the bromine atom is involved in a key interaction. |
| A-2 | 2-Chloro | Investigates the effect of a smaller halogen at the same position. | May retain or slightly decrease activity compared to the bromo derivative. |
| A-3 | 2-Fluoro | Explores the impact of a highly electronegative but small halogen. | Could alter electronic distribution and potentially improve binding. |
| A-4 | 2-Methyl | Introduces a small lipophilic group to probe a hydrophobic pocket. | May enhance binding if a hydrophobic pocket is present. |
| A-5 | 4-Bromo | Moves the bromine atom to the para position to assess positional importance. | Likely to significantly alter the binding mode and activity. |
| A-6 | 2,4-Dibromo | Increases halogenation to explore potential halogen bonding or steric effects. | May increase or decrease activity depending on the target's active site. |
Systematic Chemical Modification of the Pyridine Ring
The pyridine ring, with its nitrogen atom, is a key site for hydrogen bonding and can significantly influence the solubility and metabolic stability of the compound. Modifications to this ring can fine-tune these properties and explore interactions with the biological target.
Interactive Data Table: Hypothetical Modifications of the Pyridine Ring
| Compound ID | Modification | Rationale for Modification | Predicted Impact on Activity |
| B-1 | Pyridin-2-yl | Changes the position of the nitrogen atom, altering the hydrogen bonding vector. | Likely to have a significant impact on binding and selectivity. |
| B-2 | Pyridin-4-yl | Further alters the nitrogen's position, potentially engaging different residues. | Expected to change the activity profile compared to the pyridin-3-yl isomer. |
| B-3 | 2-Amino-pyridin-3-yl | Introduces a hydrogen bond donor to probe for a corresponding acceptor. | Could enhance potency if a hydrogen bond acceptor is present in the target. |
| B-4 | 6-Methyl-pyridin-3-yl | Adds a small hydrophobic group to explore a nearby pocket. | May increase binding affinity through hydrophobic interactions. |
| B-5 | Pyrimidin-5-yl | Replaces the pyridine with a pyrimidine (B1678525) ring to introduce a second nitrogen atom. | Could improve solubility and alter the electronic properties. |
Exploration of Substituents at the Methanone (B1245722) Bridge
The methanone (ketone) bridge provides a rigid linker between the two aromatic rings and its carbonyl group can act as a hydrogen bond acceptor. Modifications to this bridge can alter the distance and relative orientation of the rings, as well as its hydrogen bonding capacity.
Interactive Data Table: Hypothetical Modifications of the Methanone Bridge
| Compound ID | Modification | Rationale for Modification | Predicted Impact on Activity |
| C-1 | Methylene (B1212753) (-CH2-) | Removes the hydrogen bond accepting carbonyl and increases flexibility. | Likely to drastically reduce or abolish activity if the carbonyl is crucial. |
| C-2 | Hydroxymethyl (-CH(OH)-) | Introduces a hydrogen bond donor and a chiral center. | May lead to stereoselective activity and new interactions. |
| C-3 | Oxime (=N-OH) | Replaces the carbonyl with an oxime, altering geometry and hydrogen bonding. | Could maintain or alter activity depending on the target's tolerance. |
| C-4 | Thione (-C(S)-) | Replaces the carbonyl oxygen with sulfur, changing the electronic character. | May lead to different binding affinities and selectivity profiles. |
Impact of Stereochemistry on Activity and Selectivity
While this compound itself is achiral, the introduction of substituents on the methanone bridge (e.g., a hydroxyl group to form a secondary alcohol) or certain modifications to the rings can create chiral centers. In such cases, the stereochemistry of the molecule can have a profound impact on its biological activity and selectivity.
The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, is a well-established phenomenon in pharmacology. One enantiomer may exhibit significantly higher potency, while the other may be less active or even have a different pharmacological profile. Therefore, if chiral derivatives of this compound are synthesized, the separation and individual testing of the enantiomers are crucial steps in the drug discovery process. This allows for the identification of the eutomer (the more active enantiomer) and a better understanding of the three-dimensional requirements of the binding site.
Applications in Medicinal Chemistry and Biological Sciences
Exploration of Antimicrobial Potential
Derivatives incorporating the bromophenyl and pyridinyl moieties have been a subject of significant research for their antibacterial properties. While studies on (2-Bromophenyl)(pyridin-3-yl)methanone itself are not extensively detailed, related structures have shown notable activity.
A series of novel quinoline-1,3,4-oxadiazole hybrids, including compounds with a 4-bromophenyl group, were designed as potential dual anticancer and antimicrobial agents. nih.govresearchgate.net These compounds were evaluated for their ability to inhibit microbial DNA gyrase. nih.govresearchgate.net Several of these derivatives displayed potent inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net Specifically, compounds 17b , 17d , and 17e from the study showed activity that was 4-fold, 16-fold, and 8-fold greater than the reference antibiotic, neomycin, respectively. nih.govresearchgate.net
In other research, 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and assessed for their in vitro antibacterial efficacy. nih.gov Compounds 21b , 21d , 21e , and 21f demonstrated strong antibacterial action against five different strains of Gram-positive bacteria, with activity levels comparable to the antibiotic linezolid (B1675486). nih.gov Further investigations into 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives also confirmed their effectiveness against both Gram-positive and Gram-negative bacteria when compared to streptomycin. researchgate.net
Additionally, studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed moderate antimicrobial effects, with activity increasing in correlation with the length of the carbon radical in the alkylthio group. zsmu.edu.ua
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole hybrids | S. aureus, E. coli, C. albicans | Derivatives showed up to 16-fold more activity than neomycin. | nih.gov, researchgate.net |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Activity comparable to linezolid against five strains. | nih.gov |
| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Bacteria | Moderate antimicrobial effect; activity increased with alkyl chain length. | zsmu.edu.ua |
| 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles | Gram-positive & Gram-negative bacteria | Effective against evaluated strains compared to streptomycin. | researchgate.net |
Investigation of Antifungal Activities
The antifungal potential of pyridine-containing compounds has been actively investigated. A study focused on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles identified 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole as the most potent antifungal compound within the synthesized series. zsmu.edu.ua The research concluded that altering the decyl radical in this specific molecular structure led to a reduction in its antifungal efficacy. zsmu.edu.ua
In a separate line of research, a series of pyridine (B92270) derivatives were synthesized from N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. ajprd.comajprd.comresearchgate.net Several of these compounds demonstrated good antifungal activity when compared against the reference drug Ketoconazole. ajprd.comajprd.comresearchgate.net Pyridine derivatives have also been incorporated into polyurethane coating formulations to create surfaces with antifungal properties. researchgate.net
Research into Anticancer and Anti-Proliferative Efficacy
The structural framework of this compound is present in various derivatives synthesized for their potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines.
One study detailed the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole hybrids, which were assessed for their antiproliferative effects on hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net The entire series of tested compounds exhibited significant cytotoxic activity, with IC₅₀ values ranging from 0.137 to 0.332 µg/mL against HepG2 and 0.164 to 0.583 µg/mL against MCF-7. nih.govresearchgate.net These results were comparable to the positive control, erlotinib. nih.govresearchgate.net
Another area of research focused on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles. nih.gov Within this series, 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) was identified as the most active inhibitor of colon tumor cell growth, with an IC₅₀ of 3 µM. nih.gov
Furthermore, pyridine-2,3-dihydrothiazole and thiazolidin-4-one hybrids have been explored. nih.gov Compound 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid) and compound 13a (a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid) showed excellent anti-proliferative activity against HEp-2 (IC₅₀ = 5.9 µg/mL) and HepG2 (IC₅₀ = 9.5 µg/mL) cell lines, respectively, with an acceptable safety profile against normal cells. nih.gov
Table 2: Anti-Proliferative Activity of this compound Derivatives
| Compound/Derivative Class | Cell Line(s) | IC₅₀ Values | Reference(s) |
|---|---|---|---|
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole hybrids | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL | nih.gov, researchgate.net |
| MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL | nih.gov, researchgate.net | |
| 6-(1,3-Benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon Adenocarcinoma) | 3 µM | nih.gov |
| Pyridine-5-acetyl-thiazolidin-4-one hybrid (8a) | HEp-2 (Laryngeal Carcinoma) | 5.9 µg/mL | nih.gov |
| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (13a) | HepG2 (Hepatocellular Carcinoma) | 9.5 µg/mL | nih.gov |
Studies on Anti-inflammatory Effects
Derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory properties. nih.gov These compounds are known to act as iron chelators, a mechanism believed to contribute to their anti-inflammatory effects. nih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are dependent on iron-containing heme groups. nih.gov By chelating iron, these pyridine derivatives may disrupt the activity of these enzymes. nih.gov
In vivo studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice confirmed that these compounds exhibit significant anti-inflammatory activity. nih.gov One derivative, featuring a benzyl (B1604629) group substitution on the pyridine ring, showed the greatest potency. nih.gov The anti-inflammatory effect is thought to arise from a reduction in inflammatory mediators like prostaglandins. nih.gov
Development as Enzyme Inhibitors (e.g., Aromatase (CYP19A1) and PIM-1 Kinase Inhibitors)
The structural motif is a key component in the design of potent and selective enzyme inhibitors targeting critical pathways in cancer.
Aromatase (CYP19A1) Inhibitors Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. nih.gov Research into 4th generation pyridine-based aromatase inhibitors has led to the development of molecules designed for dual binding to both the heme group and the enzyme's access channel. nih.gov A derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) , was identified as a highly potent inhibitor with an IC₅₀ of 0.83 nM, which is comparable to the clinically used inhibitor letrozole (B1683767) (IC₅₀ 0.70 nM). nih.gov This compound also demonstrated excellent selectivity for aromatase over other CYP enzymes. nih.gov
PIM-1 Kinase Inhibitors The PIM-1 kinase is a serine/threonine kinase that plays a role in cancer cell survival and proliferation, making it an attractive target for anticancer therapies. nih.govnih.gov An in silico docking experiment involving 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles suggested the potential involvement of PIM-1 kinase in their tumor cell growth inhibitory activity. nih.gov While many small molecule PIM kinase inhibitors are in development, the direct linkage of the this compound core to potent PIM-1 inhibition in the literature is primarily through computational suggestions for its derivatives. nih.govnih.govnih.govselleckchem.com For example, TP-3654 is a second-generation PIM kinase inhibitor that shows high potency for PIM-1. nih.govselleckchem.com
Role as Precursors for Complex Bioactive Heterocyclic Scaffolds (e.g., Benzodiazepines)
Analogues of this compound are valuable intermediates in the synthesis of more complex heterocyclic systems, most notably benzodiazepines. caymanchem.commedchemexpress.com Benzodiazepines are a class of psychoactive drugs with significant therapeutic applications. nih.gov The compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone , a close structural analogue, is categorized as a precursor in the synthesis of benzodiazepines. caymanchem.commedchemexpress.commedchemexpress.com It is also a known metabolite and degradation product of the benzodiazepine (B76468) drug bromazepam. caymanchem.com The synthesis of 2,3-benzodiazepine derivatives, which are noncompetitive antagonists of AMPA receptors, can involve brominated precursors, highlighting the utility of the bromophenyl moiety in constructing these complex scaffolds. nih.gov
In Vitro and In Vivo Pharmacological Characterization Studies
The pharmacological profiles of various derivatives have been characterized through a range of in vitro and in vivo models, providing a foundation for their potential therapeutic applications.
In Vitro Studies
Enzyme Inhibition: A derivative of this compound, compound 10c , was found to inhibit aromatase (CYP19A1) with an IC₅₀ of 0.83 nM. nih.gov
Antiproliferative Activity: Quinoline-oxadiazole derivatives showed IC₅₀ values as low as 0.137 µg/mL against the HepG2 cancer cell line. nih.govresearchgate.net Other pyridine-based derivatives demonstrated IC₅₀ values of 3 µM against colon cancer cells. nih.gov
Antimicrobial Activity: The minimum inhibitory concentration (MIC) for certain N'- (substituted phenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives was found to be in the range of 8-16 µg/mL. ajprd.comresearchgate.net For 3-(pyridine-3-yl)-2-oxazolidinone derivatives, MIC values were determined to be comparable to linezolid against several Gram-positive bacteria. nih.gov
In Vivo Studies
Anti-inflammatory Effects: In a rat model of carrageenan-induced paw edema, a 3-hydroxy-pyridine-4-one derivative produced a 67% inhibition of inflammation at its maximum tested dose. nih.gov The anti-inflammatory effects of these derivatives were also confirmed in a croton oil-induced ear edema model in mice. nih.gov
These characterization studies, while focused on derivatives, collectively build a strong case for the therapeutic potential of the core this compound scaffold.
Applications in Materials Science and Industrial Chemistry
Precursors for Polymer Synthesis
There is a lack of specific research detailing the use of (2-Bromophenyl)(pyridin-3-yl)methanone as a monomer in polymerization reactions. However, its chemical structure contains functionalities that are well-suited for creating novel polymers. Commercial suppliers classify the compound as a building block under categories like "Polymer Science," indicating its potential in this field. bldpharm.com
The two primary handles for polymerization are the bromo-substituent on the phenyl ring and the nitrogen atom of the pyridine (B92270) ring.
Cross-Coupling Polymerizations : The carbon-bromine bond on the phenyl ring is a classic functional group for metal-catalyzed cross-coupling reactions. This allows the molecule to be incorporated into polymer chains through well-established methods.
Coordination Polymers : The pyridine nitrogen atom can coordinate to metal centers, enabling the formation of coordination polymers or metal-organic frameworks (MOFs). In these materials, the organic molecule acts as a "linker" connecting metal ions.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Site | Potential Co-monomer | Resulting Polymer Type |
|---|---|---|---|
| Suzuki Polymerization | C-Br bond | Aromatic diboronic acid/ester | Poly(phenylene-pyridine)s |
| Stille Polymerization | C-Br bond | Aromatic distannane | Poly(phenylene-pyridine)s |
| Heck Polymerization | C-Br bond | Di-alkene compound | Poly(phenylene vinylene) derivatives |
| Sonogashira Polymerization | C-Br bond | Di-alkyne compound | Phenyl-alkynyl polymers |
| Buchwald-Hartwig Amination | C-Br bond | Di-amine compound | Aromatic polyamines |
| Coordination Polymerization | Pyridine Nitrogen | Metal salt (e.g., Pd(II), Cu(I)) | Metal-organic polymers |
The resulting polymers, containing pyridine and ketone functionalities along the backbone, could exhibit interesting properties such as thermal stability, specific solubility, and the ability to coordinate metal ions, making them suitable for applications in catalysis or separation technologies.
Components in Electronic Materials
While this compound has not been explicitly reported in electronic device fabrication, its constituent parts are features of many known organic electronic materials. Pyridine-containing molecules, in particular, are widely investigated for use in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and field-effect transistors. rsc.org
The potential of this compound in electronic materials stems from:
Electron-Withdrawing Nature : The pyridine ring is electron-deficient, and its presence can influence the electronic properties of a material. rsc.org In a larger conjugated system, this compound could act as an electron-accepting unit. Donor-acceptor type molecules are a cornerstone of organic semiconductor design.
Tuning Electronic Levels : The combination of the electron-withdrawing pyridine and the potentially electron-modifying bromophenyl group allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for matching energy levels in multilayer electronic devices to ensure efficient charge injection and transport.
Molecular Packing : The pyridine nitrogen can participate in intermolecular interactions, such as hydrogen bonding, which can control the solid-state packing of the molecules. rsc.org This molecular aggregation significantly impacts charge mobility in thin films. Research on bis-terpyridine isomers has shown that intermolecular hydrogen bonds are critical for enhancing horizontal molecular orientation and electron mobility in thin films used for OLEDs. rsc.org
Precursor for Larger Systems : The compound can serve as a building block for larger, more complex organic semiconductors. For instance, the bromo- group can be used to attach other functional moieties (like donor groups) via cross-coupling reactions to create sophisticated molecules with tailored photophysical properties, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF) which is crucial for high-efficiency OLEDs. A related compound, (2-Aminothiophen-3-yl)(4-bromophenyl)methanone, is noted for its use in creating organic semiconductors for solar cells and LEDs. chemimpex.com
Use in Coordination Chemistry and Ligand Design
The most established potential application for this compound is in the field of coordination chemistry. The molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This N,O-bidentate "pyridyl-keto" motif is a well-studied and versatile ligand type. researchgate.netacs.org
This compound can act as a neutral, bidentate chelating ligand, forming a stable five-membered ring with a metal center. The coordination chemistry of the closely related di-2-pyridyl ketone (dpk) has been extensively reviewed and provides a model for the expected behavior of this compound. researchgate.net
Key Features in Ligand Design:
Chelation : The formation of a five-membered chelate ring upon coordination (M-N-C-C-O) is entropically favored and leads to the formation of stable metal complexes.
Electronic Effects : The presence of the electron-withdrawing 2-bromophenyl group can influence the electron density on the carbonyl oxygen and, to a lesser extent, the pyridine nitrogen. This can modulate the strength of the coordinate bonds and the redox properties of the resulting metal complex.
Steric Influence : The bulky 2-bromophenyl group can create a specific steric environment around the metal center, which can influence the geometry of the complex and its reactivity. This is a key aspect of ligand design for catalysis, where control of the space around the metal's active site is crucial.
Activation of the Carbonyl Group : Upon coordination of the carbonyl oxygen to a Lewis acidic metal center, the carbonyl carbon becomes more electrophilic. This can facilitate nucleophilic attack at the carbonyl group, leading to the formation of new, more complex ligands in situ, such as hemiketal or gem-diol derivatives if alcohols or water are present. researchgate.netacs.org
Formation of Polynuclear Complexes : While acting as a chelating ligand to one metal, the pyridyl-keto structure can also bridge multiple metal centers, particularly if the carbonyl group is transformed into a bridging alkoxide or hydroxide, leading to the formation of polynuclear clusters with interesting magnetic or catalytic properties. researchgate.net
Palladium(II) complexes of pyridyl-ketone ligands have been synthesized and utilized as catalysts in reactions like the Heck coupling. acs.org Similarly, complexes of gold, platinum, and palladium with a related bromophenyl-containing pyridyl propenone have been investigated for their cytotoxic activities, demonstrating the ability of this class of ligands to form complexes with a variety of transition metals. nih.gov
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| Bidentate Chelation | The ligand binds to a single metal center via the pyridine N and carbonyl O atoms. | Pd(II), Pt(II), Cu(II), Ru(II), etc. |
| Monodentate Bridging | The ligand bridges two metal centers, coordinating through the N atom to one and the O atom to another. | Can occur in polynuclear systems. |
| Monodentate (N-donor) | The ligand coordinates only through the pyridine nitrogen, with the carbonyl group uncoordinated. | Less common, but possible with certain metals or under specific steric constraints. |
Future Perspectives and Research Challenges
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic methodologies for (2-Bromophenyl)(pyridin-3-yl)methanone is a cornerstone for its future applications. Current syntheses often rely on classical cross-coupling reactions, which, while effective, present opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research will likely focus on the development of more sophisticated and streamlined synthetic protocols.
| Hypothetical Synthetic Route | Catalyst System | Potential Advantages | Key Research Challenge |
| One-Pot Acylative Coupling | Palladium-N-Heterocyclic Carbene (NHC) Complex | Reduced reaction time, higher atom economy | Substrate scope and functional group tolerance |
| C-H Activation/Arylation | Ruthenium(II) | Direct use of pyridine (B92270), fewer pre-functionalization steps | Regioselectivity on the pyridine ring |
| Flow Chemistry Synthesis | Immobilized Catalyst | Improved safety, scalability, and process control | Catalyst leaching and long-term stability |
Comprehensive Mechanistic Understanding of Key Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. While the general pathways of common reactions like Suzuki or Heck couplings are known, the specific nuances for this particular substrate, including the influence of the bromo and pyridinyl groups on reaction kinetics and catalyst stability, remain to be fully elucidated.
Future research should employ a combination of experimental techniques, such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis, alongside computational modeling (e.g., Density Functional Theory - DFT). This dual approach can provide a detailed picture of transition states, reaction intermediates, and potential side reactions. A thorough mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions, minimizing the formation of impurities and maximizing yield.
Elucidation of Biological Targets and Pathways
The structural motif of a biaryl ketone is present in numerous pharmacologically active compounds, suggesting that this compound and its derivatives could have significant biological activity. A key future challenge is to identify and validate the specific biological targets and pathways modulated by this compound.
High-throughput screening (HTS) of this compound against diverse panels of enzymes, receptors, and cell lines could reveal potential areas of bioactivity. Based on its structure, it is plausible that this compound could interact with protein kinases, given that many kinase inhibitors feature a similar heterocyclic core. Once a preliminary hit is identified, subsequent studies would involve target deconvolution to pinpoint the precise molecular target. Techniques such as chemical proteomics and genetic approaches will be instrumental in this endeavor.
| Potential Target Class | Screening Method | Hypothetical Finding | Next Step |
| Protein Kinases | KinaseGlo® Luminescent Assay | Inhibition of a specific tyrosine kinase | In-depth enzymatic assays and structural biology |
| G-Protein Coupled Receptors | Calcium Flux Assay | Modulation of a specific GPCR signaling pathway | Ligand binding studies and functional assays |
| Ion Channels | Patch-Clamp Electrophysiology | Blockade of a particular ion channel | Determination of channel subtype selectivity |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and molecular design. In the context of this compound, these computational tools can be leveraged in several ways. ML models can be trained on existing data of similar compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives.
Furthermore, generative AI models can design new molecules based on the this compound scaffold, optimized for specific biological targets or desired properties. AI can also be applied to retrosynthesis, proposing novel and efficient synthetic routes that may not be immediately obvious to a human chemist. The integration of AI and ML will undoubtedly accelerate the discovery and development of new drug candidates and functional materials derived from this core structure.
Sustainability and Environmental Considerations in Chemical Synthesis
The principles of green chemistry are increasingly becoming a critical aspect of chemical synthesis. Future research on this compound must prioritize the development of more sustainable and environmentally friendly synthetic processes. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), the reduction of energy consumption through catalysis at lower temperatures, and the minimization of waste generation.
The concept of "atom economy" will be central, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product. The development of recyclable catalysts and the use of renewable feedstocks are also important research directions. A life cycle assessment of the synthesis of this compound could provide a holistic view of its environmental footprint and guide the development of more sustainable alternatives.
| Green Chemistry Principle | Application to Synthesis | Potential Improvement |
| Waste Prevention | One-pot synthesis, high-yield reactions | Reduced use of chromatography, less solvent waste |
| Atom Economy | C-H activation strategies | Fewer protecting groups and activation steps |
| Safer Solvents & Reagents | Use of aqueous or bio-based solvents | Reduced toxicity and environmental impact |
| Energy Efficiency | Microwave-assisted or room temperature reactions | Lower energy consumption and carbon footprint |
| Catalysis | Use of highly efficient and recyclable catalysts | Reduced catalyst loading and waste |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
